3-Nitro-1,6-naphthyridin-2-amine
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Overview
Description
3-Nitro-1,6-naphthyridin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1,6-naphthyridin-2-amine typically involves the nitration of 1,6-naphthyridine derivatives. One common method is the reaction of 1,6-naphthyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 3-position . Another approach involves the use of nitrating agents such as potassium nitrate in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient and controlled nitration. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1,6-naphthyridin-2-amine undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Amino-1,6-naphthyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1,6-naphthyridin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-1,6-naphthyridin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without the nitro group.
3-Amino-1,6-naphthyridin-2-amine: The reduced form of 3-Nitro-1,6-naphthyridin-2-amine.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
87992-35-6 |
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Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitro-1,6-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6N4O2/c9-8-7(12(13)14)3-5-4-10-2-1-6(5)11-8/h1-4H,(H2,9,11) |
InChI Key |
WHLGMJNVCCONRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(=C(N=C21)N)[N+](=O)[O-] |
Origin of Product |
United States |
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